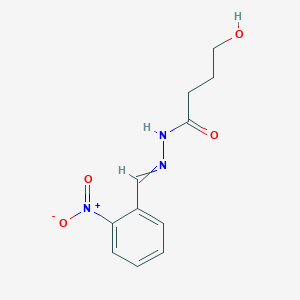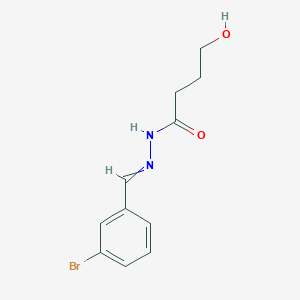![molecular formula C14H15NO2S B389659 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline](/img/structure/B389659.png)
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline is an organic compound that features a quinoline ring system substituted with a 1,3-dioxane moiety linked via a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline typically involves the following steps:
Formation of the 1,3-Dioxane Moiety: The 1,3-dioxane ring can be synthesized through the acetalization of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling with Quinoline: The final step involves coupling the 1,3-dioxane-sulfanyl intermediate with a quinoline derivative, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives.
作用机制
The mechanism of action of 8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance binding affinity through interactions with metal ions or thiol groups in proteins .
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with antioxidant properties.
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A dioxane derivative used as a precursor in organic synthesis.
Uniqueness
8-[(1,3-dioxan-4-ylmethyl)sulfanyl]quinoline is unique due to the combination of the quinoline ring and the 1,3-dioxane moiety linked via a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34g/mol |
IUPAC 名称 |
8-(1,3-dioxan-4-ylmethylsulfanyl)quinoline |
InChI |
InChI=1S/C14H15NO2S/c1-3-11-4-2-7-15-14(11)13(5-1)18-9-12-6-8-16-10-17-12/h1-5,7,12H,6,8-10H2 |
InChI 键 |
IPHXGRCLNDAXBR-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1COCOC1CSC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-acetyl-3'-(4-methoxyphenyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B389579.png)
![2-{[3-(2-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389582.png)
![1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B389583.png)
![4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B389584.png)
![4-(4-bromophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B389585.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B389589.png)
![6-Amino-3-ethyl-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389590.png)
![N-(4-{[2-(9H-xanthen-9-yl)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B389591.png)


![10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B389596.png)


